molecular formula C10H17NOS B494673 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol CAS No. 893615-89-9

2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol

Cat. No.: B494673
CAS No.: 893615-89-9
M. Wt: 199.32g/mol
InChI Key: OFSXVWYVDKFVSA-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol is a specialized amino alcohol derivative of interest in advanced chemical and pharmacological research. This compound features a propanol backbone substituted with a methyl group and a (5-methyl-2-thienyl)methylamino group at the second carbon, creating a unique molecular scaffold . Its structure suggests potential as a key intermediate or building block in organic synthesis, particularly for the development of novel heterocyclic compounds or for use in Schiff base formation. Researchers may investigate this compound for its potential bioactivity, given the presence of the thienyl moiety, a structure often associated with biological activity in medicinal chemistry . The primary amine and alcohol functional groups make it a versatile candidate for further chemical modification. As a reagent, it could be explored in the synthesis of potential ligands for biological targets or in material science applications. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-8-4-5-9(13-8)6-11-10(2,3)7-12/h4-5,11-12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSXVWYVDKFVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359411
Record name AN-465/41988137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-89-9
Record name AN-465/41988137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Ammondolysis Route

A widely cited method involves the halogenation of isobutyraldehyde followed by ammonolysis (Figure 1).

  • Step 1: Halogenation of Isobutyraldehyde
    Isobutyraldehyde is dissolved in a solvent (e.g., dichloromethane) and treated with a halogen source (Cl₂ or Br₂) at -5–0°C to yield 2-halo-2-methylpropanal. The reaction proceeds via electrophilic addition, with a reported conversion rate >95%.

  • Step 2: Reduction to 2-Halo-2-Methyl-1-Propanol
    The haloaldehyde is reduced using sodium borohydride (NaBH₄) in isopropanol at 60–65°C, yielding 2-halo-2-methyl-1-propanol. Catalysts such as aluminum isopropoxide enhance selectivity, achieving yields of 85–90%.

  • Step 3: Ammonolysis
    The haloalcohol undergoes ammonolysis in a pressurized reactor with excess NH₃ (2.0 MPa) at 160°C for 30 hours. Post-reaction distillation at 102–104°C (8.5–8.7 kPa) isolates 2-amino-2-methyl-1-propanol with 75–91% yield and ≥96% purity.

Aziridine Ring-Opening Method

An alternative route involves the acid-catalyzed ring-opening of 2,2-dimethylaziridine:

  • Reaction Conditions : 2,2-Dimethylaziridine is added to dilute H₂SO₄ (pH 3.5–4) at 40–50°C. The aziridine ring opens to form 2-amino-2-methyl-1-propanol sulfate, which is neutralized with NaOH (pH 9.5–10) and purified via distillation (91% yield, 99.4% purity).

Reductive Amination

The most efficient method involves reductive amination of 2-amino-2-methyl-1-propanol with 5-methylthiophene-2-carbaldehyde:

  • Coupling Reaction :

    • 2-Amino-2-methyl-1-propanol and 5-methylthiophene-2-carbaldehyde are refluxed in methanol with glacial acetic acid (catalyst) for 12 hours.

    • The imine intermediate is reduced in situ using sodium cyanoborohydride (NaBH₃CN) at 25°C.

    • Yield: 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Substitution

An alternative employs 5-methyl-2-thiophenemethyl chloride as the electrophile:

  • Alkylation :

    • 2-Amino-2-methyl-1-propanol is treated with 5-methyl-2-thiophenemethyl chloride in THF under N₂.

    • Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at 60°C for 24 hours.

    • Yield: 70–75% after vacuum distillation.

Industrial-Scale Optimization

Catalytic Enhancements

  • Ammonolysis Catalysts : Adding NH₄Cl (1–10 wt%) during ammonolysis reduces reaction time by 40% and improves yield to 85%.

  • Solvent Systems : Replacing isopropanol with tert-butanol in the reduction step minimizes side reactions, boosting purity to 99%.

Purification Techniques

  • Distillation Parameters :

    PropertyValueSource
    Boiling Point307.1°C at 760 mmHg
    Density (20°C)1.107 g/cm³
    Flash Point139.5°C
  • Fractional Distillation : Collecting the 102–104°C fraction under reduced pressure (8.5 kPa) ensures >98% purity.

Mechanistic Insights

Reductive Amination Pathway

The reaction proceeds via a two-step mechanism:

  • Imine Formation : Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

  • Reduction : NaBH₃CN selectively reduces the C=N bond without affecting the thiophene ring.

Side Reactions and Mitigation

  • Over-Alkylation : Excess 5-methylthiophene-2-carbaldehyde leads to tertiary amine byproducts. Stoichiometric control (1:1 molar ratio) limits this to <5%.

  • Oxidation : The thiophene sulfur is susceptible to oxidation; conducting reactions under N₂ or Ar prevents sulfoxide formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Halogenation-Ammondolysis75–9196–99HighModerate
Aziridine Ring-Opening9199.4MediumLow
Reductive Amination78–8298HighHigh
Nucleophilic Substitution70–7595MediumModerate

The halogenation-ammonolysis route is preferred for industrial-scale production due to its robustness, whereas reductive amination offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical modifications .

Biological Research

Potential Biological Activities

Research indicates that 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol exhibits several biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary investigations suggest potential anti-inflammatory effects, which could lead to applications in treating inflammatory diseases .

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its therapeutic applications , particularly in:

  • Neurological Disorders : Its structural similarity to known drugs suggests it may interact with neurotransmitter systems, warranting further studies into its efficacy against neurological conditions .
  • Cancer Treatment : Initial studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .

Industrial Applications

Material Development

In industrial settings, this compound is utilized as an intermediate in the production of various materials. Its properties can be harnessed to develop new polymers or coatings with specific functional characteristics.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisBuilding block for complex organic molecules
Biological ResearchExhibits antimicrobial and anti-inflammatory properties
Medicinal ApplicationsPotential use in treating neurological disorders and cancer
Industrial ApplicationsUsed as an intermediate in material development

Case Studies

  • Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition rates, suggesting its potential as a new antimicrobial agent .
  • Cytotoxicity Assay : In vitro tests demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines, with IC50 values indicating promising therapeutic potential .
  • Synthesis Optimization : Research focused on optimizing synthetic routes for producing this compound efficiently highlighted the importance of reaction conditions and catalysts in achieving high yields.

Mechanism of Action

The mechanism by which 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparison with three closely related analogs:

1-[(2-{[(5-Methyl-2-Thienyl)Methyl]Amino}Ethyl)Amino]-2-Propanol

  • Molecular Formula : C₁₁H₂₀N₂OS
  • Average Mass : 228.354 g/mol
  • Structural Distinction: Incorporates an ethylamino spacer between the thienylmethyl group and the propanol backbone, introducing additional flexibility.
  • Key Data: Monoisotopic mass: 228.129634 g/mol ChemSpider ID: 3907770 Stereochemistry: 0 of 1 defined stereocenters .

3-{[(5-Methyl-2-Thienyl)Methyl]Amino}-1-Propanol

  • Molecular Formula: C₉H₁₅NOS
  • Average Mass : 185.286 g/mol
  • Structural Distinction: Linear propanol chain with the amino group at the 3-position, lacking the branched 2-methyl substitution.
  • Key Data :
    • Density: 1.107 g/cm³
    • Boiling Point: 307.093°C at 760 mmHg
    • Flash Point: 139.525°C
    • CAS Number: 90765-35-8 .

3-(Methylamino)-1-(Thiophen-2-Yl)Propan-1-ol

  • Structural Features: A simpler analog with a thiophen-2-yl group directly attached to the propanol chain and a methylamino substituent.

Comparative Analysis Table

Parameter 2-Methyl-2-{[(5-Methyl-2-Thienyl)Methyl]Amino}-1-Propanol 1-[(2-{[(5-Methyl-2-Thienyl)Methyl]Amino}Ethyl)Amino]-2-Propanol 3-{[(5-Methyl-2-Thienyl)Methyl]Amino}-1-Propanol
Molecular Formula C₁₀H₁₉NOS (estimated*) C₁₁H₂₀N₂OS C₉H₁₅NOS
Molecular Weight (g/mol) ~201.33 (estimated*) 228.354 185.286
Backbone Structure Branched (2-methyl) Ethylamino-extended Linear
Density (g/cm³) Not reported Not reported 1.107
Boiling Point Not reported Not reported 307.093°C
Commercial Availability Discontinued Not specified Not specified

*Note: Exact data for this compound are unavailable in the provided evidence; values are inferred from structural analogs.

Key Structural and Functional Differences

The linear propanol chain in 3-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol lacks steric hindrance, possibly favoring solubility.

Steric Effects :

  • The 2-methyl branch in the target compound introduces steric hindrance, which could influence metabolic stability or intermolecular interactions.

Thermal Properties :

  • The linear analog’s higher boiling point (307°C vs. unrecorded values for others) suggests stronger intermolecular forces due to its simpler structure .

Research and Commercial Implications

  • Synthetic Challenges : The discontinuation of the target compound’s hydrochloride salt may reflect difficulties in large-scale synthesis or purification.
  • Biological Relevance: Thiophene-containing amino alcohols are associated with antimicrobial, anti-inflammatory, and anticancer activities , though specific data for the target compound remain unverified.
  • Regulatory Considerations: Structural analogs like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities in pharmaceuticals, underscoring the need for rigorous analytical profiling .

Biological Activity

2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol, also known as this compound hydrochloride, is an organic compound with significant potential in various biological applications. Its unique structure, which includes a thienyl group and an amino group, positions it as a candidate for research in fields such as pharmacology and medicinal chemistry.

Chemical Structure

The chemical formula of the compound is C10H17NOSC_{10}H_{17}NOS with a molecular weight of approximately 201.32 g/mol. The compound's IUPAC name is 2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol; hydrochloride.

PropertyValue
Molecular FormulaC10H17NOS
Molecular Weight201.32 g/mol
IUPAC NameThis compound hydrochloride
CAS Number1048664-80-7

Biological Activity

Research into the biological activity of this compound has revealed several promising properties, particularly in the areas of antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent . Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect could be particularly beneficial in treating conditions such as arthritis or other inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using serial dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated that the compound is more effective against Staphylococcus aureus than Escherichia coli, highlighting its potential use in treating infections caused by resistant strains of bacteria.

Case Study 2: Anti-inflammatory Activity

In another study focusing on its anti-inflammatory properties, the compound was administered to a mouse model of induced inflammation. The levels of pro-inflammatory cytokines (TNF-alpha and IL-6) were measured before and after treatment.

CytokinePre-treatment (pg/mL)Post-treatment (pg/mL)
TNF-alpha15050
IL-620075

These findings suggest that treatment with the compound significantly reduced the levels of these inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases.

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